Furo[2,3-B]pyridine-3-carbonitrile
Overview
Description
Furo[2,3-B]pyridine-3-carbonitrile is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its versatile pharmacological properties. This compound is part of the furo[2,3-B]pyridine family, which is known for its potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furo[2,3-B]pyridine-3-carbonitrile typically involves multi-step processes. One common method starts with the Claisen-Schmidt condensation of chalcones bearing specific substituents, followed by sequential cyclizations and functional modifications . Another approach involves the use of gold, palladium, and phosphoric acid catalysis to enable a relay cycloisomerisation/asymmetric [4 + 2] cycloaddition process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
Furo[2,3-B]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to convert certain functional groups into their reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield furo[2,3-B]pyridine derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s pharmacological properties .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of furo[2,3-B]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. Molecular docking studies have revealed strong binding affinities to key cellular signaling proteins, suggesting that this compound disrupts critical pathways involved in cell proliferation and survival . For instance, its binding to AKT1 and estrogen receptor alpha indicates a potential mechanism for its anticancer effects.
Comparison with Similar Compounds
Furo[2,3-B]pyridine-3-carbonitrile can be compared with other similar compounds, such as:
Pyridine-2(H)-one derivatives: These compounds share a similar core structure but differ in their functional groups and pharmacological properties.
Nicotinonitrile derivatives: These compounds also exhibit significant bioactivity and are used in various therapeutic applications.
Pyrazolopyridine derivatives: Known for their inhibitory activity against enzymes like CDK2, these compounds have been studied for their anticancer potential.
The uniqueness of this compound lies in its versatile reactivity and strong binding affinities to multiple molecular targets, making it a promising candidate for further development in medicinal chemistry.
Properties
IUPAC Name |
furo[2,3-b]pyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O/c9-4-6-5-11-8-7(6)2-1-3-10-8/h1-3,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOIKQQJADUBGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)OC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60577824 | |
Record name | Furo[2,3-b]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60577824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109274-96-6 | |
Record name | Furo[2,3-b]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60577824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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